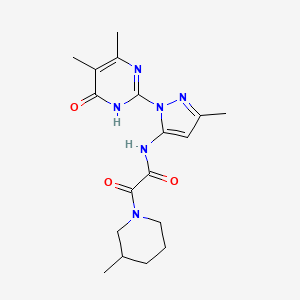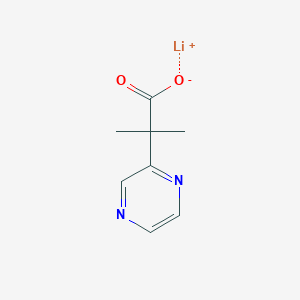![molecular formula C16H11BrN2O4 B2546539 2-Amino-4-(3-bromophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile CAS No. 881447-54-7](/img/structure/B2546539.png)
2-Amino-4-(3-bromophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-Amino-4-(3-bromophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a derivative of the dihydropyrano[3,2-b]pyran scaffold, which is a significant structure in medicinal chemistry due to its biological activities. The papers provided focus on the synthesis, characterization, and analysis of similar compounds, which can provide insights into the properties and potential applications of the compound .
Synthesis Analysis
The synthesis of related dihydropyrano[3,2-b]pyran scaffolds often involves multicomponent reactions, which are efficient and can be performed under 'green' conditions. For instance, one study describes the ultrasound-promoted one-pot synthesis of these scaffolds in aqueous media, highlighting the advantages of using water as a green solvent and ultrasound irradiation to improve yields and selectivity without the need for transition metal or base catalysts . Another paper details the clean synthesis of novel 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitriles using azido kojic acid and various 2-arylidinemalononitriles with NH4Cl as a catalyst in ethanol, which is another green solvent .
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been determined using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a related compound was determined to be monoclinic with specific hydrogen bonding patterns contributing to the stability of the structure . Another study provided a detailed spectral analysis (FT-IR, 1H NMR, 13C NMR, and UV-visible) and quantum chemical studies on a novel compound, which could be relevant for understanding the electronic properties and molecular geometry of the compound .
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various studies. For instance, one paper describes the synthesis of novel Schiff bases using a related amino carbonitrile and 1,3-disubstituted pyrazole-4-carboxaldehydes, which were then screened for antimicrobial activity . Another study synthesized a compound by reacting a pyrazolinyl derivative with various reagents, leading to the formation of new oxopyrazolinylpyridines and related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds in this class have been studied extensively. For example, the thermodynamic properties of a related compound were calculated at different temperatures, and its nonlinear optical behavior was confirmed through the calculation of electric dipole moment, polarizability, and first static hyperpolarizability values . The crystal structures of similar compounds have been analyzed, revealing intermolecular hydrogen bonds and other interactions that contribute to the stability and properties of these molecules .
Aplicaciones Científicas De Investigación
Electrocatalytic Synthesis
2-Amino-4-(3-bromophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile derivatives demonstrate significant utility in electrocatalytic synthesis. The electrocatalytic multicomponent assembly of these derivatives, particularly involving aldehydes and 4-hydroxycoumarin, yields excellent outcomes under neutral and mild conditions. This process, facilitated by electrolysis in an undivided cell with sodium bromide as the electrolyte, underscores the compound's role in facilitating chemical reactions (Vafajoo et al., 2014).
Nanoparticle-Catalyzed Synthesis
The compound is pivotal in one-pot synthesis approaches, especially in the formation of 2-amino-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile derivatives. This process is catalyzed by nano-silica sulfuric acid (SiO2–OSO3H nanoparticles), highlighting its role in streamlining chemical syntheses, offering improved yields, and enabling the reusability of the catalyst, which aligns with principles of green chemistry (Sadeghi et al., 2014).
Green Synthesis and Antibacterial Applications
The compound has been synthesized using a green synthesis approach, emphasizing environmental sustainability. The process involves a multicomponent reaction catalyzed by nano fluoroapatite doped with Si and Mg (Si–Mg–FA), resulting in high yields and short reaction times. Remarkably, this method does not necessitate toxic organic solvents or chromatographic purification. Moreover, the synthesized derivatives exhibit notable antibacterial properties, offering valuable insights into potential biomedical applications (Memar et al., 2020).
Propiedades
IUPAC Name |
2-amino-4-(3-bromophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O4/c17-9-3-1-2-8(4-9)13-11(6-18)16(19)23-14-12(21)5-10(7-20)22-15(13)14/h1-5,13,20H,7,19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLHAXYSVQTXIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[[[1-[(4-Cyanophenyl)methyl]piperidin-4-yl]amino]methyl]cyclopentane-1-carboxamide](/img/structure/B2546461.png)





![9-(3,4-dimethoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2546468.png)


![[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2546473.png)


